molecular formula C17H24O4 B1235807 [(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

Cat. No. B1235807
M. Wt: 292.4 g/mol
InChI Key: HNEGCRMUYSKRRR-SFKRRBATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal metabolite from several fungi, mainly Trichoderma viride;  inhibits protein synthesis by binding to ribosomes;  proposed as antifungal and antineoplastic;  used as tool in cellular biochemistry.

Scientific Research Applications

Photochemical Reactions and Molecular Structure

  • Oxidations and Photoreactions : The chemical compound, which closely relates to [(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate, has been studied in the context of photochemical reactions. For example, 1′,5′-dimethyl and 1′,3′,5′-trimethylspiro[oxirane-2,6′-tricyclo[3.2.1.02,7]oct[3]en]-8′-ones have been formed through oxidation and exhibited significant photochemical activity, leading to compounds derived from ene-type reactions of ketene intermediates with the epoxide ring (Nitta, Omata, & Nakatani, 1983).

  • Molecular Structure Analysis : Studies have also focused on understanding the molecular structure and conformation of related compounds, such as (1RS,2SR,6SR,7SR,8SR)-6,7-dihydroxy-3-oxatricyclo[6.5.0.02,7]tridec-1-yl acetate. These compounds showcase significant differences in conformation, which are crucial for understanding their chemical behavior and potential applications (Ianelli et al., 1996).

Synthesis and Chemical Behavior

  • Formation of Derivatives : Research has demonstrated the formation of tricyclo[6.3.0.02,5]undecane derivatives during attempts to synthesize the oxacarbon skeleton of rumphellatins A–C, a process involving the compound . This highlights the complex nature of reactions involving this chemical and its potential to form various derivatives under different conditions (Leiren, Törnroos, & Sydnes, 2017).

  • Identification in Natural Sources : Additionally, related compounds have been identified in natural sources such as agarwood oil (Aquilaria agallocha Roxb.), emphasizing the compound's relevance in natural product chemistry and potential applications in fragrance and flavor industries (Nät et al., 1993).

properties

Product Name

[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

InChI

InChI=1S/C17H24O4/c1-10-5-6-15(3)12(7-10)21-14-8-13(20-11(2)18)16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17?/m0/s1

InChI Key

HNEGCRMUYSKRRR-SFKRRBATSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@](CC1)([C@@]3([C@H](C[C@@H](C34CO4)O2)OC(=O)C)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C

synonyms

Trichodermin
Trichodermol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 5
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

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